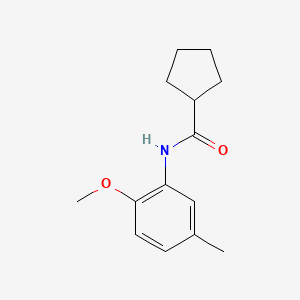
N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CPP-109 or vigabatrin ethyl ester, and it belongs to the class of gamma-aminobutyric acid (GABA) analogs. CPP-109 has been found to exhibit promising results in the treatment of various neurological disorders, including addiction, anxiety, and epilepsy.
作用机制
CPP-109 acts as an inhibitor of GABA-transaminase, which is an enzyme responsible for the degradation of GABA. By inhibiting GABA-transaminase, CPP-109 increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased concentration of GABA in the brain results in a calming effect, which can help in the treatment of anxiety and addiction.
Biochemical and Physiological Effects
The increased concentration of GABA in the brain due to CPP-109 administration results in a calming effect. This effect can help in the treatment of anxiety and addiction. CPP-109 has also been found to be effective in the treatment of epilepsy. The exact mechanism of action of CPP-109 in the treatment of epilepsy is not fully understood, but it is believed to be due to the increased concentration of GABA in the brain.
实验室实验的优点和局限性
CPP-109 has several advantages for lab experiments. It is a selective inhibitor of GABA-transaminase, which makes it a useful tool for studying the role of GABA in the brain. CPP-109 is also relatively stable and can be easily synthesized in the lab. However, CPP-109 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. CPP-109 also has a short half-life, which can limit its effectiveness in long-term experiments.
未来方向
For research on CPP-109 include:
1. Investigating the long-term effects of CPP-109 administration in animal models
2. Studying the effects of CPP-109 on other neurological disorders, such as depression and schizophrenia
3. Developing more effective formulations of CPP-109 for in vivo administration
4. Investigating the potential of CPP-109 in combination therapy with other drugs for the treatment of neurological disorders
5. Studying the potential of CPP-109 in the treatment of other conditions, such as chronic pain and sleep disorders.
In conclusion, CPP-109 is a promising compound with potential therapeutic applications in various neurological disorders. Its mechanism of action as a GABA-transaminase inhibitor makes it a useful tool for studying the role of GABA in the brain. However, further research is needed to fully understand its potential and limitations in the treatment of neurological disorders.
合成方法
CPP-109 is synthesized by the reaction of vigabatrin with ethyl chloroformate in the presence of triethylamine. Vigabatrin is a GABA analog that is used clinically for the treatment of epilepsy. The reaction produces CPP-109 as an ethyl ester, which can be hydrolyzed to the carboxylic acid form for further use in research studies.
科学研究应用
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in the treatment of addiction, anxiety, and epilepsy. CPP-109 acts as an inhibitor of GABA-transaminase, which increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased concentration of GABA in the brain results in a calming effect, which can help in the treatment of anxiety and addiction.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-7-8-13(17-2)12(9-10)15-14(16)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYVOOAXVXHAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5127605.png)
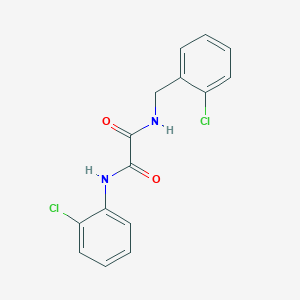
![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
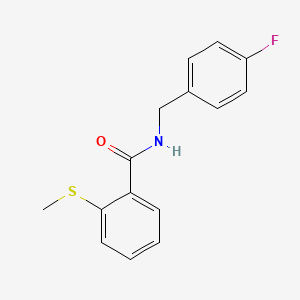
![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B5127623.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)
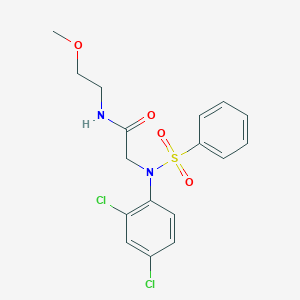
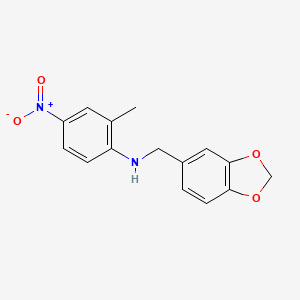
![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)

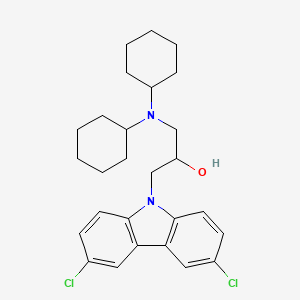
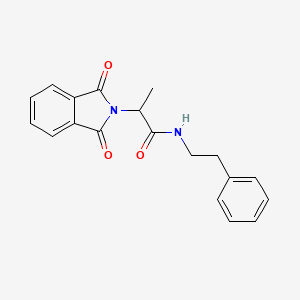

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5127696.png)